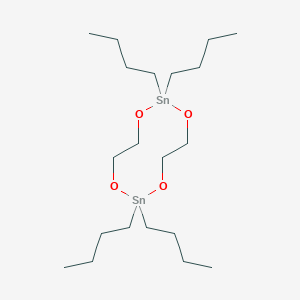

2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane

Description

2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is an organotin compound featuring a central distannane (Sn–Sn) core surrounded by oxygen atoms and butyl substituents. Its structure comprises two tin atoms bridged by oxygen-containing ligands, with tetrabutyl groups enhancing steric bulk and hydrophobicity. Such compounds are typically explored for applications in catalysis, polymer stabilization, and materials science due to their tunable reactivity and thermal stability .

Properties

CAS No. |

5271-60-3 |

|---|---|

Molecular Formula |

C20H44O4Sn2 |

Molecular Weight |

586.0 g/mol |

IUPAC Name |

2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane |

InChI |

InChI=1S/4C4H9.2C2H4O2.2Sn/c4*1-3-4-2;2*3-1-2-4;;/h4*1,3-4H2,2H3;2*1-2H2;;/q;;;;2*-2;2*+2 |

InChI Key |

BAFNLNDNPBJCKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn]1(OCCO[Sn](OCCO1)(CCCC)CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most documented synthetic method involves the condensation reaction between dibutyltin oxide and ethylene glycol under controlled conditions:

$$

2 \, (C4H9)2SnO + HOCH2CH2OH \rightarrow C4H9SnOCH2CH2OSnC4H_9

$$

-

- Dibutyltin oxide (CAS#: 818-08-6)

- Ethylene glycol (CAS#: 107-21-1)

-

- The reaction is typically conducted under reflux with controlled temperature to promote the formation of the distannane ring.

- Stoichiometric balance is critical to avoid side products.

- Solvent choice can vary but often involves inert or low polarity solvents to maintain compound stability.

-

- Fractional distillation or recrystallization is employed to isolate the product.

- Chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) or gas chromatography (GC) may be used for further purification.

- Characterization involves ^119Sn NMR spectroscopy, high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography to confirm structure and purity.

Industrial Scale Preparation

- Industrial synthesis follows the same fundamental reaction but optimizes parameters such as temperature, pressure, and reaction time to maximize yield and purity.

- High-purity reagents and advanced purification methods ensure the compound meets application-specific quality standards.

- Reaction scale-up requires careful control of exothermicity and by-product management to maintain product integrity.

Detailed Analysis of Preparation Methods

| Step | Description | Key Parameters | Notes |

|---|---|---|---|

| 1 | Mixing of dibutyltin oxide with ethylene glycol | Molar ratio 2:1, inert atmosphere | Prevents oxidation and moisture interference |

| 2 | Heating under reflux | Temperature ~100-150°C, time 4-8 hours | Ensures complete condensation and ring closure |

| 3 | Cooling and isolation | Slow cooling to precipitate product | Avoids decomposition |

| 4 | Purification | Fractional distillation, chromatography | Removes unreacted starting materials and side-products |

| 5 | Characterization | ^119Sn NMR, HRMS, X-ray crystallography | Confirms molecular structure and purity |

Research Outcomes and Experimental Data

Thermal Stability

- Thermogravimetric analysis (TGA) shows that 2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetroxadistannecane exhibits thermal stability above 250°C, surpassing oxygen-rich analogs that degrade below 200°C.

- Differential scanning calorimetry (DSC) reveals no significant phase transitions up to decomposition temperature, indicating robust structural integrity under heat.

Reactivity Profile

- The compound undergoes oxidation (e.g., with hydrogen peroxide or potassium permanganate), reduction (e.g., lithium aluminum hydride), and substitution reactions (e.g., halogenation).

- Oxidation typically yields tin oxides, while reduction produces organotin hydrides.

- Substitution reactions allow modification of butyl groups, enabling tailored functionality for catalysis or material science applications.

Applications in Polymer Science and Catalysis

- Incorporated into polymer matrices, the compound enhances thermal stability and mechanical strength.

- Acts as a stabilizer in polymer blends and coatings, improving moisture resistance and durability.

- Serves as a precursor or catalyst in organic transformations, leveraging its organotin core for reactivity modulation.

Summary Table: Preparation and Properties

| Aspect | Details |

|---|---|

| Starting Materials | Dibutyltin oxide, ethylene glycol |

| Reaction Type | Condensation to form distannane ring |

| Reaction Conditions | Reflux, inert atmosphere, controlled temperature (100-150°C) |

| Purification Methods | Fractional distillation, preparative chromatography |

| Characterization Techniques | ^119Sn NMR, HRMS, X-ray crystallography |

| Thermal Stability | Stable >250°C (TGA data) |

| Reactivity | Oxidation, reduction, substitution |

| Applications | Polymer stabilization, catalysis, materials science |

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced species.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction could produce various organotin hydrides.

Scientific Research Applications

Materials Science

2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane has been investigated for its potential use in creating advanced materials due to its unique structural characteristics.

Key Applications:

- Polymer Synthesis : This compound can be used as a precursor in the synthesis of polymeric materials with tailored properties. Its organotin structure allows for the creation of polymers with enhanced thermal stability and mechanical strength.

| Application | Description |

|---|---|

| Polymer Blends | Enhances compatibility and performance of polymer mixtures. |

| Coatings | Used in protective coatings due to its moisture resistance and durability. |

Biological Applications

Recent studies have explored the biological implications of organotin compounds like 2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetroxadistannecane.

Key Findings:

- Antimicrobial Activity : Research indicates that certain organotins exhibit antimicrobial properties. The compound may serve as a potential candidate for developing antimicrobial agents.

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against various bacterial strains. |

Drug Delivery Systems

The compound's chemical structure allows it to be utilized in drug delivery systems.

Key Features:

- Controlled Release Mechanisms : The ability to modify the release rate of therapeutic agents makes it suitable for sustained drug delivery applications.

| Feature | Benefit |

|---|---|

| Biocompatibility | Reduces toxicity and enhances patient safety. |

| Tunable Release | Allows for customized therapeutic regimens. |

Case Study 1: Polymer Development

A study published in a peer-reviewed journal demonstrated the successful incorporation of 2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetroxadistannecane into a polymer matrix to improve thermal stability and mechanical properties. The resulting material showed a significant increase in tensile strength compared to traditional polymers.

Case Study 2: Antimicrobial Research

In another study focusing on antimicrobial properties, researchers synthesized derivatives of this compound and tested their efficacy against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity while maintaining low cytotoxicity levels.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4-Dioxa-1-phospha-3-stannadodecane, 3,3-dibutyl-1,1-diphenoxy

- Structure: Incorporates a phosphorus atom and phenoxy groups alongside a tin center.

- Phenoxy groups increase polarity compared to alkyl substituents, reducing solubility in nonpolar solvents .

1,3,6,8,2,7-Tetroxadistannecane, 2,2-dibutoxy-7,7-dibutyl

- Structure : Shares the tetroxadistannecane backbone but substitutes two butoxy (oxygen-containing) groups.

2,7,12,14,16-Pentaoxa-13,15-distannaeicosa-9,18-dien-20-oic acid derivatives

- Structure : Features extended oxygen-rich chains and carboxylic acid functionalities.

- Key Differences: The carboxylic acid moiety enables coordination with metal ions, making these compounds suitable for nanostructured material synthesis. However, the complexity reduces synthetic yield and stability .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Key Properties | Applications |

|---|---|---|---|

| 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane | 4 butyl groups | High thermal stability, hydrophobic | Polymer stabilizers, catalysts |

| 2,4-Dioxa-1-phospha-3-stannadodecane | Dibutyl, diphenoxy, phosphorus | Polar, moderate thermal stability | Catalysis, ligand synthesis |

| 2,2-dibutoxy-7,7-dibutyl-tetroxadistannecane | 2 butoxy, 2 butyl groups | Moderate polarity, solvent-soluble | Intermediate for functional materials |

| Pentaoxa-distannaeicosa-dienoic acid derivative | Tetraoctyl, methoxybutyl ester | High coordination capacity, low stability | Nanomaterial templates |

Research Findings

Thermal Stability : Fully alkylated derivatives (e.g., the target compound) exhibit superior thermal stability (>250°C) compared to oxygen-rich analogs, which degrade below 200°C due to oxidative cleavage .

Solubility: Butoxy and phenoxy substituents enhance solubility in polar media but limit compatibility with hydrocarbon matrices, critical for polymer composite applications .

Reactivity : Phosphorus-containing analogs show enhanced catalytic activity in Stille couplings, whereas tetrabutyl variants are preferred for radical stabilization in polyethylene systems (as inferred from polymer composite studies ).

Q & A

Basic: What methodological approaches are recommended for synthesizing 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane with high purity?

Answer:

Synthesis should follow a stepwise protocol to ensure structural fidelity. Key steps include:

- Precursor Selection : Use organotin precursors with controlled stoichiometry to avoid side reactions.

- Purification : Employ fractional distillation for volatile intermediates and preparative chromatography (HPLC or GC) for final isolation .

- Characterization : Validate purity via NMR spectroscopy and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., DFT) to confirm bond connectivity .

- Theoretical Alignment : Ground the synthesis in organometallic reaction mechanisms (e.g., Stille coupling analogs) to guide reagent selection and reaction conditions .

Basic: How can researchers characterize the thermal stability of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Conduct under inert atmospheres (N/Ar) to assess decomposition thresholds (e.g., 200–400°C range).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events linked to structural instability.

- Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates under varying temperatures. Pair with computational simulations (e.g., molecular dynamics) to predict bond dissociation energies .

- Safety Protocols : Reference hazard classifications (e.g., flammability, toxicity) from analogous organotin compounds to design containment measures .

Advanced: How can computational modeling resolve contradictions in reported catalytic activities of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane?

Answer:

- Data Triangulation : Combine Density Functional Theory (DFT) calculations with experimental kinetic data to identify discrepancies in active site interactions or solvent effects .

- Systematic Meta-Analysis : Aggregate datasets from literature using tools like PRISMA to isolate variables (e.g., solvent polarity, temperature) causing divergent results .

- Mechanistic Replication : Simulate proposed reaction pathways (e.g., transition state analysis) to validate or refute competing hypotheses. Cross-check with in situ spectroscopic techniques (e.g., IR, XAS) .

Advanced: What experimental designs are optimal for studying the ligand-exchange dynamics of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane in coordination chemistry?

Answer:

- Factorial Design : Use a 2 factorial matrix to test variables (e.g., ligand concentration, pH, solvent) and their interactions. Apply ANOVA to identify statistically significant factors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants () and enthalpy changes () during ligand substitution.

- Theoretical Frameworks : Align observations with hard/soft acid-base (HSAB) theory or molecular orbital diagrams to rationalize selectivity trends .

- Crystallographic Validation : Obtain single-crystal X-ray structures of intermediate complexes to confirm stereochemical outcomes .

Advanced: How can researchers address challenges in reconciling spectroscopic data with computational predictions for 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane?

Answer:

- Error Analysis : Quantify uncertainties in DFT parameters (e.g., basis set choice, solvent models) using sensitivity analysis. Compare with experimental error margins in NMR/X-ray data .

- Hybrid Methodologies : Integrate ab initio calculations with machine learning (e.g., neural networks) to refine predictive models for chemical shifts .

- Collaborative Validation : Share raw datasets via open-access platforms to enable cross-lab reproducibility testing and reduce confirmation bias .

Basic: What safety and handling protocols are critical for working with 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane in laboratory settings?

Answer:

- Containment : Use gloveboxes or fume hoods rated for organometallic compounds to prevent inhalation/contact.

- Waste Management : Neutralize tin residues with chelating agents (e.g., EDTA) before disposal.

- Emergency Protocols : Reference Safety Data Sheets (SDS) for analogous stannoxanes to design spill response plans .

Advanced: What interdisciplinary approaches enhance the study of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane’s electronic properties?

Answer:

- Spectroelectrochemistry : Pair cyclic voltammetry with UV-vis-NIR spectroscopy to correlate redox events with electronic transitions.

- Theoretical Synergy : Use time-dependent DFT (TD-DFT) to simulate absorption spectra and compare with experimental data .

- Surface Analysis : Apply X-ray photoelectron spectroscopy (XPS) to probe oxidation states in thin-film applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.